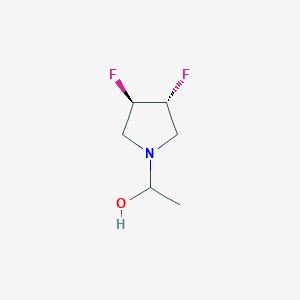

![molecular formula C8H10O4 B12285095 Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)

Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

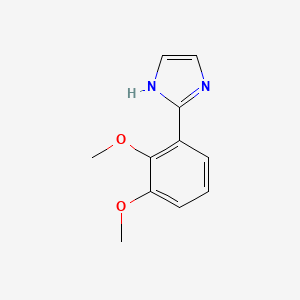

3,8-ジオキサトリシクロ[3.2.1.02,4]オクタン-6-カルボン酸メチルは、分子式がC8H10O4で分子量が170.16の化学化合物です 。この化合物は、環系内に2つの酸素原子を含む独特の三環構造で知られています。 この化合物は主に研究機関で使用されており、化学および関連分野でさまざまな用途があります .

2. 製法

合成経路と反応条件: 3,8-ジオキサトリシクロ[3.2.1.02,4]オクタン-6-カルボン酸メチルの合成は、通常、適切な前駆体の環化を制御された条件下で行います。 反応条件には、通常、目的の三環構造の形成を確実にするための触媒の使用と特定の温度および圧力設定が含まれます .

工業生産方法: 詳細な工業生産方法は広く文書化されていませんが、この化合物は一般的に研究室と特殊化学製造施設で生産されています。 生産プロセスには、高純度と一貫性を確保するための厳格な品質管理対策が含まれています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired tricyclic structure .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .

化学反応の分析

反応の種類: 3,8-ジオキサトリシクロ[3.2.1.02,4]オクタン-6-カルボン酸メチルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸または他の酸化された誘導体に変換することができます。

還元: 還元反応は、エステル基をアルコールまたは他の還元された形に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、元の化合物のさまざまな酸化された、還元された、または置換された誘導体があります .

4. 科学研究の用途

3,8-ジオキサトリシクロ[3.2.1.02,4]オクタン-6-カルボン酸メチルは、いくつかの科学研究の用途があります。

化学: これは、三環系とその反応性を研究するためのモデル化合物として使用されます。

生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: 薬剤開発など、その潜在的な治療用途を探求するための研究が進行中です。

科学的研究の応用

Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate has several scientific research applications:

Chemistry: It is used as a model compound for studying tricyclic ring systems and their reactivity.

Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

作用機序

3,8-ジオキサトリシクロ[3.2.1.02,4]オクタン-6-カルボン酸メチルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物の独自の構造により、特定の酵素または受容体に結合し、その活性を調節することができます。 その作用機序に関与する経路はまだ調査中であり、その正確な分子間相互作用を解明することを目的とした継続的な研究が行われています .

類似化合物:

- 3,8-ジオキサトリシクロ[3.2.1.02,4]オクタン-6-カルボン酸メチル

- 同様の環構造を持つ他の三環エステル

比較: 3,8-ジオキサトリシクロ[3.2.1.02,4]オクタン-6-カルボン酸メチルは、その特定の三環構造と、環系内に2つの酸素原子があるために独特です。

類似化合物との比較

- 3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic acid, methyl ester

- Other tricyclic esters with similar ring structures

Comparison: Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate is unique due to its specific tricyclic structure and the presence of two oxygen atoms within the ring system.

特性

分子式 |

C8H10O4 |

|---|---|

分子量 |

170.16 g/mol |

IUPAC名 |

methyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate |

InChI |

InChI=1S/C8H10O4/c1-10-8(9)3-2-4-6-7(12-6)5(3)11-4/h3-7H,2H2,1H3 |

InChIキー |

OARAGBOCQAZZPY-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1CC2C3C(C1O2)O3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)